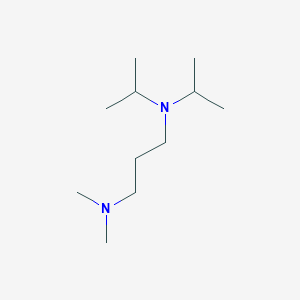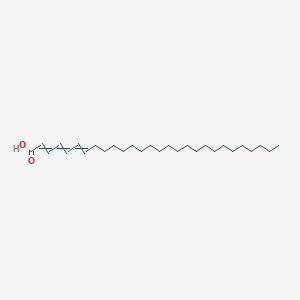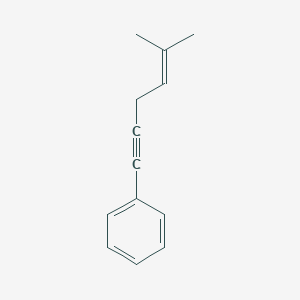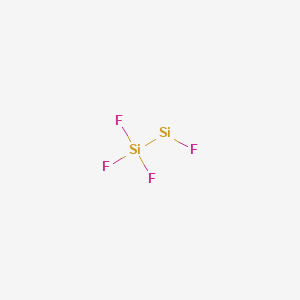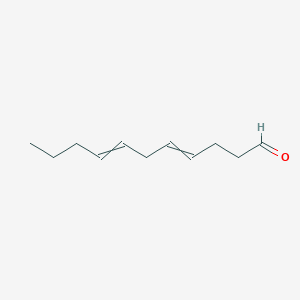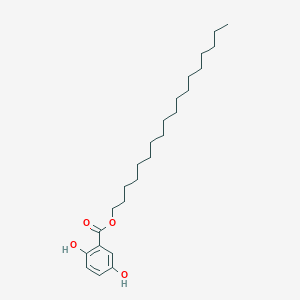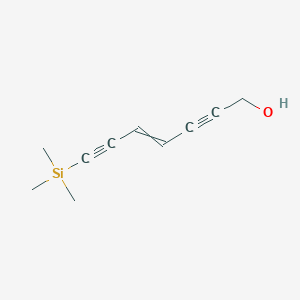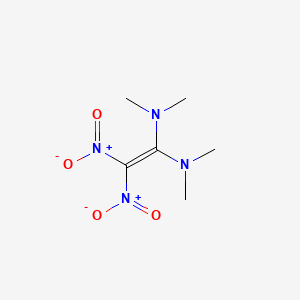
N~1~,N~1~,N'~1~,N'~1~-Tetramethyl-2,2-dinitroethene-1,1-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-2,2-dinitroethene-1,1-diamine is a chemical compound with the molecular formula C6H16N2O4 It is known for its unique structure, which includes two nitro groups and four methyl groups attached to an ethene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N’~1~,N’~1~-Tetramethyl-2,2-dinitroethene-1,1-diamine typically involves the nitration of N1,N~1~,N’~1~,N’~1~-Tetramethylethylenediamine. The reaction is carried out under controlled conditions to ensure the selective introduction of nitro groups. Common reagents used in this process include nitric acid and sulfuric acid, which act as nitrating agents. The reaction is usually performed at low temperatures to prevent over-nitration and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~,N’~1~,N’~1~-Tetramethyl-2,2-dinitroethene-1,1-diamine involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-2,2-dinitroethene-1,1-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamines.
Substitution: The nitro groups can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine, while alkylation reactions may involve alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce diamines. Substitution reactions result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-2,2-dinitroethene-1,1-diamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties.
Industry: It is employed in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N1,N~1~,N’~1~,N’~1~-Tetramethyl-2,2-dinitroethene-1,1-diamine involves its interaction with molecular targets and pathways. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form complexes with metal ions. These interactions can modulate enzyme activity and influence cellular signaling pathways.
Comparación Con Compuestos Similares
N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-2,2-dinitroethene-1,1-diamine can be compared with other similar compounds, such as:
N~1~,N~1~,N’~1~,N’~1~-Tetramethylethylenediamine: This compound lacks the nitro groups and is primarily used as a ligand and catalyst in organic synthesis.
N,N’-Dimethylethylenediamine: This compound has two methyl groups and is used as a chelating agent and precursor to imidazolidines.
N,N,N’,N’-Tetramethyl-1,6-hexanediamine: This compound has a longer carbon chain and is used in the synthesis of polymers and as a cross-linking agent.
The uniqueness of N1,N~1~,N’~1~,N’~1~-Tetramethyl-2,2-dinitroethene-1,1-diamine lies in its combination of nitro and methyl groups, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
113110-14-8 |
|---|---|
Fórmula molecular |
C6H12N4O4 |
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
1-N,1-N,1-N',1-N'-tetramethyl-2,2-dinitroethene-1,1-diamine |
InChI |
InChI=1S/C6H12N4O4/c1-7(2)5(8(3)4)6(9(11)12)10(13)14/h1-4H3 |
Clave InChI |
DKIQNJXKYXWJPG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=C([N+](=O)[O-])[N+](=O)[O-])N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14291421.png)



![5-(Benzenesulfonyl)-1-benzyl-1-azaspiro[5.5]undecan-2-one](/img/structure/B14291440.png)
